ARN272

Übersicht

Beschreibung

ARN 272 ist eine Verbindung, die als Inhibitor des Anandamid-Transporters vom Typ der Fettsäureamid-Hydrolase bekannt ist. Es wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, um die Hemmung des Anandamid-Transports zu untersuchen, einem Schlüsselprozess im Endocannabinoid-System. Die Verbindung hat in Tiermodellen Potenzial für die Modulation von Übelkeit und Erbrechen gezeigt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ARN 272 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Der genaue Syntheseweg kann variieren, beinhaltet aber typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Reaktionen zu erleichtern. Die Verbindung wird häufig mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um einen hohen Reinheitsgrad zu erreichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von ARN 272 ist nicht umfassend dokumentiert, da es hauptsächlich für Forschungszwecke eingesetzt wird. Die Synthese in größerem Maßstab würde wahrscheinlich ähnliche Schritte wie die Laborsynthese beinhalten, mit Optimierungen für Ausbeute und Reinheit. Dies könnte die Verwendung von automatisierten Synthesegeräten und großtechnischen Reinigungsmethoden umfassen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

ARN 272 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an ARN 272 zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Es können gängige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Je nach gewünschter Substitution können verschiedene Nukleophile und Elektrophile verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Zum Beispiel kann Oxidation hydroxylierte oder Ketonderivate ergeben, während Reduktion Alkohole oder Amine produzieren kann .

Wissenschaftliche Forschungsanwendungen

Applications in Nausea and Vomiting

Research has demonstrated that ARN272 can significantly reduce nausea and vomiting in animal models. In studies involving rats and shrews, systemic administration of this compound resulted in a dose-dependent suppression of nausea-induced behaviors, such as conditioned gaping and vomiting induced by lithium chloride (LiCl) exposure .

Key Findings:

- Rats: this compound administration led to a significant reduction in conditioned gaping behavior associated with nausea.

- Shrews: Similar results were observed with a notable decrease in vomiting episodes.

- The efficacy was reversed when co-administered with a CB1 receptor antagonist, indicating that the effects of this compound are mediated through CB1 receptor activation.

Pain Management

This compound has also shown promise in models of acute and inflammatory pain. It exhibits antihyperalgesic properties, which are beneficial for conditions characterized by heightened sensitivity to pain .

Case Studies:

- In rodent models, this compound administration resulted in significant pain relief without the adverse effects typically associated with opioids or other analgesics.

- The analgesic effect was confirmed to be mediated through CB1 receptor activation, highlighting its potential as a safer alternative for pain management.

Neurological Disorders

The implications of this compound extend to neurological research, particularly concerning conditions like anxiety and depression where endocannabinoid signaling is disrupted. By enhancing anandamide signaling through uptake inhibition, this compound may provide therapeutic benefits for these disorders.

Research Insights:

- Studies suggest that enhancing endocannabinoid signaling can alleviate symptoms related to anxiety and depression.

- Further research is needed to explore the long-term effects and safety profile of this compound in human subjects.

Comparative Data Table

Wirkmechanismus

ARN 272 exerts its effects by inhibiting the transport of anandamide, a key endocannabinoid. This inhibition leads to increased levels of anandamide in the system, which can activate cannabinoid receptors indirectly. The compound primarily targets the fatty acid amide hydrolase-like anandamide transporter, modulating its activity and affecting various physiological responses .

Vergleich Mit ähnlichen Verbindungen

ARN 272 ist einzigartig in seiner selektiven Hemmung des Anandamid-Transports, ohne andere Endocannabinoid-metabolisierende Enzyme signifikant zu beeinflussen. Ähnliche Verbindungen umfassen:

URB597: Ein weiterer Inhibitor der Fettsäureamid-Hydrolase, jedoch mit einem anderen Wirkmechanismus.

AM404: Hemmt den Anandamid-Transport, beeinflusst aber auch andere Pfade.

JZL184: Hemmt in erster Linie Monoacylglycerol-Lipase, ein weiteres Enzym im Endocannabinoid-System

ARN 272 sticht durch seine Spezifität und Wirksamkeit bei der Modulation des Anandamidspiegels ohne Breitbandwirkung auf andere Enzyme hervor.

Biologische Aktivität

ARN272 is a small-molecule inhibitor that selectively targets the FAAH-like anandamide transporter (FLAT). Its primary role is to inhibit the transport and degradation of anandamide, a key endocannabinoid involved in various physiological processes, including pain modulation, inflammation, and neuroprotection. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound functions as a competitive inhibitor of the interaction between anandamide and FLAT. This inhibition results in increased levels of anandamide in the plasma and tissues, thereby enhancing its analgesic effects. The compound has been shown to have an IC50 value of approximately 1.8 μM for FLAT, indicating its potency in inhibiting anandamide transport .

Key Findings on Biological Activity

- Inhibition of Anandamide Transport : this compound significantly suppresses the internalization of anandamide in vitro and reduces its deactivation in vivo. This was evidenced by increased plasma levels of anandamide following administration of this compound in animal models .

- Analgesic Effects : In various pain models, this compound demonstrated anti-hyperalgesic and anti-inflammatory effects. These effects were found to be mediated through CB1 receptor activation, as blockade of this receptor diminished the analgesic response .

- Selectivity : this compound exhibits minimal inhibitory activity on other endocannabinoid-metabolizing enzymes such as FAAH-1 and monoacylglycerol lipase, which suggests a selective mechanism of action that may reduce potential side effects associated with broader-spectrum inhibitors .

Table 1: Pharmacological Effects of this compound

Case Study 1: Pain Models in Mice

In a controlled study involving mice, this compound was administered intraperitoneally at varying doses (0.01–3 mg/kg). The results indicated that:

- Mice treated with this compound exhibited a significant decrease in hyperalgesia compared to control groups.

- The analgesic effect was blocked by CB1 receptor antagonists but not by CB2 or TRPV-1 antagonists, confirming the role of CB1 receptors in mediating these effects .

Case Study 2: In Vitro Neuronal Studies

Research utilizing primary cultures of cortical neurons from rats demonstrated that:

- This compound inhibited the accumulation of radiolabeled anandamide ([3H]-anandamide) in a dose-dependent manner.

- The compound did not significantly alter the binding affinity of cannabinoid ligands to brain membranes, reinforcing its selective action on FLAT rather than direct cannabinoid receptor modulation .

Eigenschaften

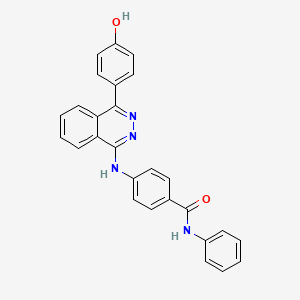

IUPAC Name |

4-[[4-(4-hydroxyphenyl)phthalazin-1-yl]amino]-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N4O2/c32-22-16-12-18(13-17-22)25-23-8-4-5-9-24(23)26(31-30-25)28-21-14-10-19(11-15-21)27(33)29-20-6-2-1-3-7-20/h1-17,32H,(H,28,31)(H,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKNGUQNXSMHBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.